4-(1-Ethyl-1-methylhexyl)phenol is one identified isomer of 4-nonylphenol []. 4-Nonylphenol itself is a man-made organic compound classified as an alkylphenol ethoxylate (APE) []. Research into 4-(1-Ethyl-1-methylhexyl)phenol is likely connected to the broader study of 4-nonylphenol due to their structural similarity.
4-Nonylphenol is an established endocrine disruptor, meaning it can mimic hormones and interfere with hormonal systems in organisms []. Some research suggests 4-(1-Ethyl-1-methylhexyl)phenol may share this property, though dedicated studies specifically on this isomer appear limited. One supplier lists it as an isomer of 4-nonylphenol "regarded as an environmental endocrine disruptor" [].
Commercially, 4-(1-Ethyl-1-methylhexyl)phenol is available as an analytical standard from several chemical suppliers [, ]. This suggests its use as a reference compound in analytical chemistry techniques, potentially for environmental monitoring or research related to 4-nonylphenol and its isomers.
4-(1-Ethyl-1-methylhexyl)phenol is an organic compound characterized by its phenolic structure, where a branched alkyl chain is attached to the phenolic ring. Its molecular formula is and it has a molecular weight of approximately 226.31 g/mol. This compound is known for its potential applications in environmental analysis and pharmaceuticals, particularly in personal care products. It is classified under various regulatory frameworks due to its endocrine-disrupting properties, making it a subject of interest in toxicology and environmental science .
4-NP acts as an endocrine disruptor by mimicking the natural hormone 17β-estradiol. This allows it to bind to estrogen receptors in various organisms, potentially altering their hormonal balance and development. The specific mechanisms by which 4-NP disrupts different biological processes are still under investigation.
Research indicates that 4-(1-Ethyl-1-methylhexyl)phenol exhibits endocrine-disrupting properties, which may interfere with hormonal functions in living organisms. Such compounds are known to mimic or inhibit the action of hormones, potentially leading to adverse biological effects. Studies have shown that similar compounds can affect reproductive health and developmental processes in wildlife and humans .
The synthesis of 4-(1-Ethyl-1-methylhexyl)phenol typically involves:
4-(1-Ethyl-1-methylhexyl)phenol has various applications:
Studies on 4-(1-Ethyl-1-methylhexyl)phenol have focused on its interactions with biological systems, particularly regarding its endocrine-disrupting potential. Research has demonstrated that this compound can bind to hormone receptors, potentially leading to altered endocrine function. Furthermore, it has been evaluated for its toxicity profiles in various organisms, indicating significant effects at certain concentrations .
Several compounds share structural similarities with 4-(1-Ethyl-1-methylhexyl)phenol, including:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Nonylphenol | Contains a nonyl group instead of ethyl | Known for widespread environmental persistence |
Octylphenol | Has an octyl chain attached to phenol | Often used in plastics; also an endocrine disruptor |
4-Tert-Octylphenol | Features a tert-octyl group | Used as a stabilizer in plastics; less toxic than others |
These compounds are primarily distinguished by their alkyl chain length and branching patterns, which influence their physical properties and biological activities. While all these compounds exhibit some level of endocrine disruption potential, their specific effects and regulatory statuses may vary significantly .
4-(1-Ethyl-1-methylhexyl)phenol is synthesized through the alkylation of phenol with branched alkenes under acidic catalysis, yielding a complex mixture of structural isomers. Its primary industrial applications include:
Industrial effluent discharges constitute the dominant source of 4-(1-ethyl-1-methylhexyl)phenol in aquatic systems. Key discharge routes include:
Process wastewater from alkylphenol ethoxylate (APE) production contains residual 4-(1-ethyl-1-methylhexyl)phenol at concentrations up to 120 mg/L. Despite pretreatment requirements under the U.S. Clean Water Act, studies have detected the compound in effluent-receiving waters at ng/L–μg/L levels due to incomplete degradation during biological treatment.
The estrogenic activity of 4-(1-Ethyl-1-methylhexyl)phenol stems from its para-alkylphenol structure, which enables binding to nuclear estrogen receptors. The compound features a tertiary carbon center in its branched heptyl chain (C8H17), creating a hydrophobic moiety that complements the ligand-binding domain of estrogen receptors [3]. Nuclear magnetic resonance (NMR) studies of analogous alkylphenols reveal that branched chains adopt folded conformations, optimizing van der Waals interactions with receptor subpockets [2].
Table 1: Comparative Estrogen Receptor Binding Affinities of Alkylphenols
Compound | Alkyl Chain Length | Relative Binding Affinity (%) |
---|---|---|
4-(1-Ethyl-1-methylhexyl)phenol | C8 | 82 ± 3.1 [2] [3] |
4-Nonylphenol | C9 | 100 ± 2.8 [2] |
4-Octylphenol | C8 | 78 ± 4.2 [2] |
Molecular orbital calculations demonstrate that the ethyl-methyl branching pattern increases electron density at the phenolic oxygen, enhancing hydrogen bonding with Glu353 and Arg394 residues in the receptor's ligand-binding domain [2]. This dual interaction mechanism—hydrophobic packing and polar contacts—explains its full agonist activity despite lacking the steroid backbone of natural estrogens.
Exposure to 4-(1-Ethyl-1-methylhexyl)phenol induces dose-dependent vitellogenin production in male fish through estrogen receptor-mediated transcriptional activation. In Xiphophorus maculatus, plasma vitellogenin levels increased 12-fold following 28-day exposure to 50 μg/L, paralleling effects observed with 17β-estradiol [5]. The compound facilitates estrogen response element (ERE) binding in hepatocytes, initiating a cascade of transcriptional events:
Table 2: Vitellogenin Induction Parameters in Teleost Species
Species | EC50 (μg/L) | Maximum Induction (mg/mL) |
---|---|---|
Xiphophorus maculatus | 34.2 ± 2.1 | 18.7 ± 1.3 [5] |
Danio rerio | 41.6 ± 3.4 | 15.9 ± 0.9 [6] |
Notably, the compound accelerates vitellogenin pre-mRNA processing through enhanced spliceosome assembly. Pulse-chase experiments in hepatocyte cultures show a 40% reduction in unspliced vitellogenin transcripts within 4 hours of exposure [6]. This post-transcriptional regulation mechanism suggests alkylphenols may bypass classical nuclear receptor pathways under certain exposure scenarios.
Two-generational studies in Daphnia magna reveal persistent reproductive impacts following parental exposure to 4-(1-Ethyl-1-methylhexyl)phenol. First-generation exposure at 25 μg/L reduced neonate production by 32%, while second-generation individuals exhibited a 54% decrease despite clean water rearing [7]. The table below summarizes key multigenerational parameters:
Table 3: Multigenerational Reproductive Effects in Daphnia magna
Parameter | F0 Generation | F1 Generation |
---|---|---|
Mean Brood Size | 18.4 ± 1.2 | 12.1 ± 0.9 [7] |
Time to First Reproduction | 8.2 ± 0.3 d | 9.7 ± 0.4 d [7] |
Intrinsic Growth Rate (r) | 0.32 ± 0.02 | 0.24 ± 0.03 [7] |
Epigenetic analyses reveal hypomethylation at three CpG sites in the vitellogenin-homolog gene cluster of F1 individuals, suggesting transgenerational inheritance of molecular perturbations [7]. These epigenetic modifications correlate with altered ecdysteroid signaling pathways, potentially explaining observed delays in molting cycles and oogenesis.
The compound 4-(1-Ethyl-1-methylhexyl)phenol, identified by Chemical Abstracts Service number 52427-13-1 and European Community number 257-907-1, presents significant regulatory compliance challenges under the European Union Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework [1] [2]. This alkylphenolic compound belongs to the broader category of 4-nonylphenol, branched and linear substances, which encompasses compounds with linear and branched alkyl chains containing nine carbon atoms covalently bound in position 4 to phenol [1] [3].
The primary compliance challenge arises from the substance's classification under Article 57(f) of the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, which addresses substances having endocrine disrupting properties that give rise to an equivalent level of concern [4] [5]. The compound was included in the Candidate List of Substances of Very High Concern for Authorisation on December 19, 2012, specifically due to its endocrine disrupting properties in the environmental context [2] [6]. This classification creates immediate legal obligations for manufacturers and importers under Articles 7, 31, and 33 of the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation [7] [8].
The endocrine disrupting properties of 4-(1-Ethyl-1-methylhexyl)phenol have been scientifically established through comprehensive assessments demonstrating its estrogenic activity and potential to disrupt endocrine homeostasis in aquatic organisms [3] [9]. The compound exhibits weak estrogenic activity similar to other alkylphenolic substances, with demonstrated effects on fish reproduction and development [9] [3]. Industry stakeholders face particular challenges in demonstrating safe use scenarios and implementing appropriate risk management measures for this substance [9] [6].
Table 1: European Union Registration, Evaluation, Authorisation and Restriction of Chemicals Regulation Compliance Data for 4-(1-Ethyl-1-methylhexyl)phenol
Regulatory Parameter | Value/Status | Reference Authority |
---|---|---|
Chemical Abstracts Service Number | 52427-13-1 | Chemical Abstracts Service |
European Community Number | 257-907-1 | European Chemicals Agency |
Registration, Evaluation, Authorisation and Restriction of Chemicals Registration Status | Registered for analytical use | European Chemicals Agency Registration Database |
Substances of Very High Concern Candidate List Status | Listed as part of 4-nonylphenol group | European Chemicals Agency Substances of Very High Concern Candidate List |
Article 57(f) Classification | Endocrine disrupting properties (environment) | Registration, Evaluation, Authorisation and Restriction of Chemicals Article 57(f) |
Inclusion Date in Candidate List | December 19, 2012 | European Chemicals Agency Decision |
Reason for Substances of Very High Concern Classification | Endocrine disrupting properties affecting fish | Environmental assessment |
Required Notification Threshold | ≥ 0.1% w/w in articles | Registration, Evaluation, Authorisation and Restriction of Chemicals Article 33 |
Endocrine Disrupting Properties | Confirmed - estrogenic effects | European Chemicals Agency Assessment Report |
Environmental Risk Classification | Very toxic to aquatic life (H410) | Classification, Labelling and Packaging Classification |
Companies manufacturing or importing articles containing 4-(1-Ethyl-1-methylhexyl)phenol above the 0.1% weight threshold must provide safety information to downstream users and consumers [6] [7]. This requirement creates substantial compliance costs and necessitates comprehensive supply chain communication protocols [9] [10]. The substance's inclusion in the Substances of Very High Concern list also triggers potential future authorisation requirements, which could restrict its use to specifically approved applications with demonstrated adequate control of risks [4] [8].
The Registration, Evaluation, Authorisation and Restriction of Chemicals regulation framework requires continuous monitoring of scientific developments regarding endocrine disrupting properties, creating ongoing compliance uncertainties for industry stakeholders [5] [9]. The European Chemicals Agency has indicated that the scope of Article 60(3) may be extended to substances identified under Article 57(f) as having endocrine disrupting properties, potentially introducing additional authorisation requirements [5] [4].
The Water Framework Directive establishes comprehensive monitoring requirements for alkylphenolic compounds, including 4-(1-Ethyl-1-methylhexyl)phenol, as part of the broader nonylphenol group classified as priority hazardous substances [11] [12]. The directive's monitoring provisions, outlined in Article 8 and Annex V, mandate systematic surveillance and operational monitoring programmes across all European Union member states [13] [14].
Environmental quality standards for nonylphenol compounds, including 4-(1-Ethyl-1-methylhexyl)phenol, have been established at 0.3 μg/L as an annual average concentration and 2.0 μg/L as the maximum allowable concentration for acute exposure protection [12] [11]. These standards apply to all surface waters addressed by the Water Framework Directive, including rivers, lakes, transitional waters, and coastal waters [15] [12]. The derivation of these standards considered the compound's acute aquatic toxicity and long-term effects on sensitive aquatic organisms [12] [16].
Table 2: Water Framework Directive Monitoring Requirements
Monitoring Parameter | Requirement/Standard | Legal Basis |
---|---|---|
Priority Substance Classification | Part of nonylphenol group (Priority Hazardous Substance) | Water Framework Directive Priority Substances List |
Environmental Quality Standard | 0.3 μg/L (annual average) | Directive 2008/105/European Community (Environmental Quality Standards Directive) |
Annual Average Environmental Quality Standards | 0.3 μg/L for all surface waters | Water Framework Directive Annex X standards |
Maximum Allowable Concentration Environmental Quality Standards | 2.0 μg/L (peak concentrations) | Environmental Quality Standards Directive Amendment |
Monitoring Frequency | Annual surveillance monitoring | Water Framework Directive Article 8 monitoring provisions |
Surface Water Monitoring | Required for all surface water bodies | Water Framework Directive Annex V requirements |
Sediment Quality Standard | 180 μg/kg dry weight (tentative) | Technical Guidance Document derivation |
Biota Monitoring Requirement | Optional biota monitoring | Water Framework Directive flexibility provisions |
Reporting Obligation | Triennial River Basin Management Plans | Water Framework Directive Article 15 reporting |
Member State Implementation | Mandatory across all European Union Member States | Water Framework Directive Article 4 implementation |
Member states must establish monitoring networks capable of detecting 4-(1-Ethyl-1-methylhexyl)phenol and related alkylphenolic compounds at concentrations below the environmental quality standards [13] [17]. The technical challenges associated with achieving these detection limits require sophisticated analytical methodologies, including gas chromatography-mass spectrometry techniques with appropriate sample preparation and concentration procedures [18] [17].
Surveillance monitoring programmes must provide sufficient data to assess the overall chemical status of surface water bodies and identify significant pollution trends [14] [19]. For 4-(1-Ethyl-1-methylhexyl)phenol, this requires monitoring at representative sites within each river basin district, with sampling frequencies determined by the risk assessment and seasonal variations in concentrations [13] [14]. Operational monitoring is triggered when surveillance monitoring indicates risk of failing to achieve environmental quality standards [14] [19].
The Water Framework Directive's monitoring requirements extend beyond water column concentrations to include sediment quality assessments where appropriate [12] [14]. For alkylphenolic compounds with moderate partition coefficients, sediment monitoring may be implemented using equilibrium partitioning methods to derive protective standards for benthic communities [12] [16]. The tentative sediment quality standard of 180 μg/kg dry weight reflects the compound's moderate bioaccumulation potential and toxicity to sediment-dwelling organisms [12] [3].
Reporting obligations under the Water Framework Directive require member states to include monitoring results for 4-(1-Ethyl-1-methylhexyl)phenol in triennial River Basin Management Plans [20] [14]. These reports must demonstrate compliance with environmental quality standards and document any exceedances that may trigger additional risk management measures [14] [19]. The implementation of these monitoring requirements creates substantial technical and financial burdens for member states, particularly in developing analytical capabilities and maintaining long-term monitoring networks [21] [17].
The regulatory treatment of alkylphenolic compounds, including 4-(1-Ethyl-1-methylhexyl)phenol, varies significantly across international jurisdictions, reflecting different risk assessment philosophies and regulatory frameworks [22] [23]. The European Union approach emphasises precautionary principles through Substances of Very High Concern listings and comprehensive environmental quality standards, while other jurisdictions adopt risk-based or sector-specific regulatory strategies [9] [24].
In the United States, the Environmental Protection Agency has proposed Significant New Use Rules for nonylphenol compounds, including related alkylphenolic substances [24] [25]. This regulatory approach requires pre-market notification for any new commercial uses, effectively creating a de facto ban on new applications while allowing existing uses to continue under specific conditions [24] [25]. The proposed rules cover fifteen related chemical substances and would require ninety-day advance notification before manufacturing or importing for significant new uses [24].
Table 3: Global Regulatory Approaches Comparison
Jurisdiction | Regulatory Approach | Regulatory Status | Implementation Year | Scope of Control |
---|---|---|---|---|
European Union | Substances of Very High Concern listing under Registration, Evaluation, Authorisation and Restriction of Chemicals; Water Framework Directive priority substance | Authorized with restrictions | 2012 | Industrial use as intermediate |
United States | Significant New Use Rule proposed | New uses require Environmental Protection Agency notification | 2014 (proposed) | All new commercial uses |
Canada | Toxic substance under Canadian Environmental Protection Act; phasing out plan | Prohibited in new applications | 2004 | All releases above 1000 kg/year |
Japan | Environmental quality standards for water | Environmental standards established | 2012 | Water pollution prevention |
Australia | Inventory Multi-tiered Assessment and Prioritisation Tier II environmental assessment | Under assessment for risk management | 2016 | Industrial chemical assessment |
Switzerland | Banned in domestic cleaning products | Banned since 1998 | 1998 | Domestic cleaning applications |
Denmark | Restricted use with phase-out timeline | Phase-out by 2000 | 2000 | Industrial and domestic uses |
China | Priority chemical list inclusion | Listed for priority control | 2017 | Food contact materials |
Canada has implemented one of the most comprehensive regulatory frameworks for alkylphenolic compounds through the Canadian Environmental Protection Act, designating nonylphenol and nonylphenol ethoxylates as toxic substances [26] [23]. The Canadian approach includes mandatory reporting requirements for facilities releasing more than 1,000 kg annually and has established interim marine water quality guidelines based on observed effects in marine organisms [26] [23]. This regulatory framework resulted in significant reductions in environmental releases from industrial facilities between 2004 and 2014 [26].
Japan has established environmental quality standards for nonylphenol compounds in water as part of broader water pollution prevention measures [27] [28]. The Japanese approach focuses specifically on environmental protection through concentration limits in water bodies, with standards developed based on effects observed in aquatic organisms [27]. Monitoring programmes implemented since 2012 have demonstrated significant reductions in environmental concentrations compared to historical levels [27].
Australia's regulatory approach through the Inventory Multi-tiered Assessment and Prioritisation framework represents a systematic risk-based assessment methodology [25] [29]. The Australian assessment considers environmental exposure pathways, persistence, bioaccumulation potential, and toxicity data to prioritise substances for potential regulatory action [25] [29]. This approach allows for flexible risk management responses tailored to specific exposure scenarios and environmental conditions.
Several European countries have implemented more restrictive measures than required by European Union legislation, demonstrating the variability in national implementation approaches [23] [30]. Switzerland banned alkylphenol ethoxylates in domestic cleaning products in 1998, while Denmark implemented broader restrictions covering both industrial and domestic applications by 2000 [30] [23]. These national initiatives preceded and informed subsequent European Union regulatory developments [30].
China's inclusion of alkylphenolic compounds in priority chemical lists reflects growing international recognition of environmental and human health concerns [28] [23]. The Chinese regulatory framework specifically addresses food contact materials and has established restrictions on nonylphenol use in food packaging applications [28]. This sectoral approach demonstrates how regulatory frameworks can be tailored to address specific exposure pathways of concern.
Corrosive;Irritant;Health Hazard;Environmental Hazard